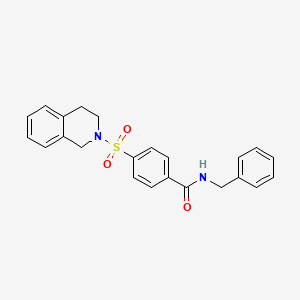

N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

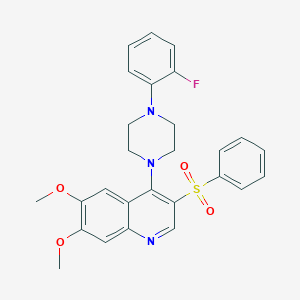

N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide, also known as BI-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-apoptotic and anti-necrotic properties, making it a promising candidate for the treatment of various diseases.

Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

This compound has been studied for its potential use in treating Alzheimer’s disease (AD). It’s part of a class of compounds that inhibit the acetylcholinesterase enzyme (AChE), which is a target for AD therapy . The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in AD patients.

Antibacterial Properties

Some analogs of the compound have shown promising antibacterial properties. For instance, certain tetrahydroisoquinoline derivatives have been synthesized and evaluated for their efficacy against pathogenic bacterial strains, indicating the potential of N-benzyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide in this field .

Neuroprotective Agent

The compound’s structural class is known to contain neuroprotective agents. These agents can potentially protect nerve cells against damage, which is beneficial in various neurodegenerative disorders, including Parkinson’s disease .

Anti-inflammatory Applications

N-benzyl tetrahydroisoquinolines have been identified as antineuroinflammatory agents. This suggests that N-benzyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide could be used to develop treatments for neuroinflammation, which is associated with several neurological diseases .

Synthetic Chemistry

The compound serves as a precursor in the synthesis of various alkaloids. Its derivatives are important in synthetic chemistry for constructing complex molecules, which can be used in the development of new pharmaceuticals .

Asymmetric Catalysis

Derivatives of tetrahydroisoquinoline, to which the compound belongs, have broad applications in asymmetric catalysis. They serve as chiral scaffolds, which are crucial for creating enantiomerically pure substances in pharmaceutical chemistry .

Mécanisme D'action

Target of Action

The primary target of N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is the acetylcholinesterase enzyme (AChE) . AChE is a crucial enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition .

Mode of Action

N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide acts as a potent inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . This results in enhanced nerve impulse transmission, which can counteract the cognitive decline associated with conditions like Alzheimer’s disease .

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels .

Result of Action

The inhibition of AChE by N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide leads to an increase in acetylcholine levels, which can enhance nerve impulse transmission . This can potentially improve cognitive function and memory, making the compound a potential therapeutic agent for conditions like Alzheimer’s disease .

Propriétés

IUPAC Name |

N-benzyl-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c26-23(24-16-18-6-2-1-3-7-18)20-10-12-22(13-11-20)29(27,28)25-15-14-19-8-4-5-9-21(19)17-25/h1-13H,14-17H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXLMJVSOGTOMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2873299.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2873301.png)

![Methyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2873304.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2873309.png)

![tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate](/img/structure/B2873310.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2873312.png)

![2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2873313.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2873316.png)